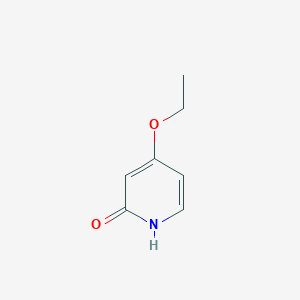

4-ethoxy-1H-pyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-6-3-4-8-7(9)5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHMRJVDQITBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 1h Pyridin 2 One and Its Structural Analogues

Strategic Approaches to Pyridinone Ring Construction

The formation of the pyridinone ring is the cornerstone of synthesizing 4-ethoxy-1H-pyridin-2-one and its derivatives. Various methodologies have been developed, ranging from classical cyclocondensation reactions to modern multicomponent and green chemistry approaches.

Cyclocondensation and Ring-Closing Reactions for Ethoxypyridinone Scaffolds

Cyclocondensation reactions represent a traditional and effective method for constructing the pyridinone core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine, followed by cyclization. For instance, the reaction of ethyl β-aminocrotonates with dialkyl malonates can yield 4-hydroxy-3-phenylpyridin-2(1H)-ones. researchgate.net A notable advancement in this area is the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives, which produces 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives in good yields. researchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyridinones. nih.govrsc.org This method involves the use of a ruthenium catalyst to cyclize a diene or enyne precursor. The RCM approach has been successfully used to form dihydropyridone intermediates, which can then be oxidized to the corresponding aromatic 2-pyridone. nih.govacs.orgorganic-chemistry.orgresearchgate.net This strategy offers a mild and versatile route to a wide array of substituted pyridinones. nih.gov For example, five- and six-membered lactams, which are precursors to pyridinones, can be efficiently prepared through RCM. organic-chemistry.orgresearchgate.net

A specific example of cyclocondensation involves the reaction of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one with a suitable nitrogen-containing component to form the pyridinone ring, a key step in the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231). unimi.it Another approach utilizes the cyclocondensation of 3,5-dioxopimelates with urea (B33335) to generate ester-substituted pyridinone derivatives. researchgate.net Furthermore, Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes provides access to the 8,9-dihydropyrido[1,2-a]indole scaffold, which contains a pyridinone core. nih.gov

| Reaction Type | Key Reactants | Product | Reference |

| Cyclocondensation | Ethyl β-aminocrotonates, Dialkyl malonates | 4-Hydroxy-3-phenylpyridin-2(1H)-ones | researchgate.net |

| Thermal Cyclization | Ethyl N-(styrylcarbamoyl)acetates | 4-Hydroxy-2(1H)-pyridone-3-carboxamides | researchgate.net |

| Ring-Closing Metathesis | Diene/Enyne Precursors | Dihydropyridones/Pyridinones | nih.govrsc.org |

| Cyclocondensation | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | 4-(Difluoromethyl)pyridin-2-one derivative | unimi.it |

| Cyclocondensation | 3,5-Dioxopimelates, Urea | Ester-substituted Pyridinones | researchgate.net |

| (4+2) Cyclocondensation | 3-Substituted Indoles, Donor-Acceptor Cyclopropanes | 8,9-Dihydropyrido[1,2-a]indoles | nih.gov |

Multicomponent Reaction Strategies in Pyridinone Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyridinones from three or more starting materials in a single step. jmaterenvironsci.comwikipedia.org These reactions are a cornerstone of green chemistry and combinatorial chemistry, allowing for the rapid generation of diverse molecular libraries. researchgate.netnih.gov

A common MCR for pyridin-2-one synthesis involves the three-component reaction of an aldehyde, malononitrile, and an amino-based compound, often mediated by a base. researchgate.net Another versatile MCR is the four-component, one-pot stepwise cyclization catalyzed by cesium carbonate, which generates two new C-C bonds and two new C-N bonds through a sequence of condensation, aza-Michael addition, intermolecular Michael addition, and intramolecular cyclization. researchgate.net The Hantzsch pyridine (B92270) synthesis is a classic example of an MCR, though it primarily produces dihydropyridines which can be subsequently oxidized to pyridines. wikipedia.org More advanced MCRs, such as the Ugi and Passerini reactions, are isocyanide-based and lead to α-amino carboxamides and α-acyloxy carboxamides, respectively, which can be precursors to pyridinone structures. wikipedia.org

The use of catalysts like indium triflate can promote domino reactions, leading to the formation of 2-pyridones and functionalized azaxanthones in an eco-friendly manner. rsc.org Furthermore, a three-component synthesis of β-alkoxy-β-keto-enamides serves as a flexible route to 4-hydroxypyridine (B47283) derivatives. thegoodscentscompany.com

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component reaction | Aldehyde, Malononitrile, Amino-compound | Base | Pyridin-2-one | researchgate.net |

| Four-component reaction | Various | Cs2CO3 | Multisubstituted 2-pyridone | researchgate.net |

| Domino reaction | 3-Formylchromones, Alkenes | Indium triflate | 2-Pyridone and analogues | rsc.org |

| Three-component synthesis | Alkoxyallenes, Nitriles, Carboxylic acids | Not specified | β-Alkoxy-β-keto-enamides | thegoodscentscompany.com |

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridinones

Green chemistry principles are increasingly being integrated into the synthesis of pyridinones to minimize environmental impact. jmaterenvironsci.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free reactions have been developed for the synthesis of 3-cyano-2-pyridone derivatives from enaminonitriles and primary amines, offering high yields and an environmentally friendly profile. scirp.org Basic alumina (B75360) (Al2O3) has been employed as a clean and efficient catalyst in the multicomponent synthesis of 2-pyridones from enaminones under solvent-free conditions. jmaterenvironsci.com Microwave-assisted synthesis, recognized as a green chemistry tool, has been utilized in the one-pot, four-component reaction to produce novel pyridine derivatives in excellent yields and short reaction times. nih.gov

The use of reusable catalysts, such as indium triflate, which can be recovered and reused, further enhances the sustainability of pyridinone synthesis. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines. rsc.org These approaches not only reduce waste and energy consumption but also often lead to improved reaction efficiency and selectivity.

Functionalization and Derivatization at the Pyridinone Nucleus

Once the pyridinone core is constructed, further functionalization is often necessary to achieve the desired chemical properties and biological activity. This section explores methods for regioselective substitution on the 4-ethoxy-1H-pyridin-2-one nucleus.

Regioselective Alkylation and Arylation Reactions of 4-Ethoxy-1H-pyridin-2-ones

The alkylation of the pyridinone ring can occur at either the nitrogen or the oxygen atom, and achieving regioselectivity is a significant challenge. Selective N-alkylation of 4-alkoxy-2-pyridones has been achieved under mild, anhydrous conditions using tetrabutylammonium (B224687) iodide as a catalyst and potassium tert-butoxide as a base. researchgate.netlookchem.comresearchgate.net This method is particularly useful for preparing compounds like 4-methoxy-1-methyl-2-pyridone. lookchem.comresearchgate.net The choice of solvent and base can significantly influence the N-/O-alkylation ratio. researchgate.net For instance, TfOH-catalyzed carbenoid insertion has been shown to achieve highly regioselective O-alkylation of 2-pyridones. nih.govrsc.org

Direct arylation of the pyridinone core is a powerful method for introducing aryl substituents. Palladium-catalyzed C-H activation has been used for the selective olefination and arylation of N-substituted 2-pyridones. snnu.edu.cn The position of functionalization (C3 vs. C5) can often be controlled by the substitution pattern already present on the pyridone ring. snnu.edu.cn For example, blocking the 5-position can direct arylation to the 3-position. snnu.edu.cn Ruthenium-catalyzed ortho-C-H arylation of aromatic acids with bulky aryl halides has also been developed, offering a route to sterically hindered biaryls. dicp.ac.cn

| Reaction Type | Reagents | Catalyst/Conditions | Product | Key Feature | Reference |

| N-Alkylation | 4-Alkoxy-2-pyridone, Alkyl halide | t-BuOK, n-Bu4NI | N-Alkyl-4-alkoxy-2-pyridone | High N-selectivity | lookchem.comresearchgate.net |

| O-Alkylation | 2-Pyridone, Diazo compound | TfOH | 2-Alkoxypyridine | High O-selectivity | nih.govrsc.org |

| C-H Arylation | N-Substituted 2-pyridone, Arene | Pd(OAc)2 | C-Aryl-N-substituted 2-pyridone | Regioselective C-H activation | snnu.edu.cn |

| ortho-C-H Arylation | Aromatic acid, Aryl halide | Ru-phenanthroline | ortho-Aryl aromatic acid | Tolerates steric hindrance | dicp.ac.cn |

Introduction of Diverse Substituents via Cross-Coupling and Other Transformations

Cross-coupling reactions are indispensable for introducing a wide variety of substituents onto the pyridinone nucleus. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are commonly employed. nih.govresearchgate.net These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the introduction of alkyl, aryl, O-aryl, S-aryl, and arylethynyl groups at various positions of the pyridinone ring. nih.gov For example, the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones has been functionalized using these methods. nih.gov

The introduction of a triflate or an iodine atom at a specific position can serve as a handle for subsequent cross-coupling reactions. nih.gov Palladium-catalyzed carbonylative C-H functionalization allows for the conversion of arenes to ketones using a pyridine-based acylating electrophile, where the reactivity can be modulated by the electronic properties of the pyridine derivative used. rsc.org

Other transformations include direct formylation of the 2-pyridone core via the Duff reaction, which provides an aldehyde group that can be further modified. tandfonline.com This aldehyde can then undergo condensation reactions or be used in Heck and Sonogashira cross-coupling reactions to introduce enyl and ynyl functionalities. tandfonline.com

| Reaction Name | Substrate | Reagents | Catalyst | Product | Reference |

| Suzuki-Miyaura | Halopyridinone | Boronic acid | Palladium | Arylpyridinone | nih.gov |

| Buchwald-Hartwig | Halopyridinone | Amine | Palladium | Aminopyridinone | nih.gov |

| Sonogashira | Halopyridinone | Alkyne | Palladium/Copper | Alkynylpyridinone | nih.govtandfonline.com |

| Duff Reaction | 3-N-methylcytisine | Hexamethylenetetramine, TFA | - | 9-Formyl-3-N-methylcytisine | tandfonline.com |

| Carbonylative C-H Functionalization | Arene, Vinyl triflate | CO, Pyridine derivative | Palladium | Aryl ketone | rsc.org |

Synthesis of Fused Heterocyclic Systems Incorporating the 4-Ethoxypyridinone Motif

The 4-ethoxypyridinone core is a versatile scaffold for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry. Methodologies to achieve this include intramolecular cyclizations and transition metal-catalyzed reactions.

A key strategy for forming fused rings involves the synthesis of furo[2,3-b]pyridines. One approach starts from N-methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones, which undergo an iodine-promoted 5-endo-heteroannulation. This reaction proceeds under mild conditions to yield 3-iodofuropyridinium triiodide salts. These intermediates can then be dealkylated in situ with an iodide anion to produce the corresponding 3-iodofuro[2,3-b]pyridin-4(1H)-ones. scispace.com This method is also applicable to the formation of related furo[2,3-b]quinolin-4(9H)-ones. scispace.com

Another versatile method for constructing furo[2,3-b]pyridines involves a concise four-step synthesis that allows for the introduction of functional handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions. nih.gov This route has been optimized for gram-scale synthesis with minimal chromatographic purification. nih.gov The general approaches to furopyridines often involve the nucleophilic aromatic substitution on 2-halopyridines followed by ring closure, or palladium-catalyzed Sonogashira couplings followed by heteroannulations. nih.gov

The synthesis of thieno[2,3-b]pyridines, another important class of fused heterocycles, can be achieved from precursors like 2-chloro-6-ethoxy-4-acetylpyridine. nih.gov This starting material can be converted into α,β-unsaturated ketones, which then undergo condensation with 2-cyanothioacetamide (B47340) to form cyanopyridine thiones. nih.gov Subsequent reaction with ethyl chloroacetate (B1199739) and cyclization yields amino thieno[2,3-b]pyridine (B153569) derivatives. nih.gov These can be further elaborated into pyrimidinone and oxazinone-fused systems. nih.gov

Palladium-catalyzed reactions offer a powerful tool for the synthesis of fused pyridinone systems. For instance, a palladium-catalyzed aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amines leads to the formation of glycosides fused to pyridinones through a selective endo-dig cyclization. nih.gov This cascade reaction demonstrates the utility of palladium catalysis in constructing complex heterocyclic architectures in a single step. nih.gov Similarly, palladium-catalyzed C–H activation and cyclization of N-acetyl hydrazones of acylcycloalkenes with vinyl azides provides access to a diverse range of cycloalkeno[c]-fused pyridines. bohrium.com

The following table summarizes different approaches to fused heterocyclic systems related to the 4-ethoxypyridinone motif.

| Fused System | Starting Material/Precursor | Key Reaction Type | Ref. |

| Furo[2,3-b]pyridin-4(1H)-ones | N-Methyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones | Iodocyclization | scispace.com |

| Furo[2,3-b]pyridines | 2,5-Dichloronicotinic acid | SNAr / Intramolecular cyclization | nih.gov |

| Thieno[2,3-b]pyridines | 2-Chloro-6-ethoxy-4-acetylpyridine | Condensation / Cyclization | nih.gov |

| Pyridinone-fused Glycosides | 1-Alkynyl-2-iodo-d-glucals | Palladium-catalyzed aminocarbonylative cyclization | nih.gov |

| Cycloalkeno[c]-fused Pyridines | N-Acetyl hydrazones of acylcycloalkenes | Palladium-catalyzed C-H activation/cyclization | bohrium.com |

Process Development and Scalability in 4-Ethoxy-1H-pyridin-2-one Production

The transition from laboratory-scale synthesis to industrial production of 4-ethoxy-1H-pyridin-2-one and its intermediates requires careful process development and optimization to ensure efficiency, safety, and cost-effectiveness.

Optimized Reaction Conditions for Enhanced Synthetic Efficiency

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. A relevant case study is the development of a scalable synthesis for 4-(difluoromethyl)pyridin-2-amine, which involves an intermediate structurally analogous to precursors of 4-ethoxy-1H-pyridin-2-one. Current time information in Bangalore, IN.snnu.edu.cnacs.org In this process, the synthesis of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one from ethyl vinyl ether and difluoroacetic anhydride (B1165640) was validated on a 90 g scale. snnu.edu.cn Key optimizations included controlling the temperature during addition and allowing the reaction to warm to room temperature over an extended period to ensure complete conversion. Current time information in Bangalore, IN.

The table below presents optimized conditions for key steps in the synthesis of a structural analogue, demonstrating typical parameters that would be considered for 4-ethoxy-1H-pyridin-2-one production.

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Enone Formation | Ethyl vinyl ether, Difluoroacetic anhydride | Pyridine | Dichloromethane | -70 to RT | 78 | snnu.edu.cn |

| Nitrile Formation | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, Acetonitrile | n-Butyllithium | Tetrahydrofuran | -70 | 77 | Current time information in Bangalore, IN. |

| One-Pot Cyclization | (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | O-methoxylamine HCl, HBr, Zn | Acetic Acid | 50 then 90 | 72 | Current time information in Bangalore, IN. |

| Fluorination | 2-ethoxy-4,6-dichloropyrimidine | Fluorinating agent | - | 80-120 | 82.7 | google.com |

Large-Scale Preparation Strategies for Ethoxypyridinone Intermediates

The successful large-scale production of ethoxypyridinone intermediates hinges on developing robust and scalable synthetic routes that utilize readily available and cost-effective starting materials. A prime example is the kilogram-scale synthesis of 4-(difluoromethyl)pyridin-2-amine, which was achieved through two subsequent one-pot procedures. Current time information in Bangalore, IN. The process started with 3.6 kg of 2,2-difluoroacetic anhydride and did not require the isolation of the initially formed enone intermediate, (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. Current time information in Bangalore, IN. This "telescoping" strategy is highly advantageous for industrial production as it reduces unit operations, solvent usage, and waste generation.

The large-scale synthesis of the subsequent nitrile intermediate was carried out in two separate batches which were combined for work-up and isolation, yielding over 3 kg of product. Current time information in Bangalore, IN. The final cyclization to the aminopyridine was performed on a 3.0 kg scale of the nitrile intermediate. Current time information in Bangalore, IN.acs.org This demonstrates the scalability of the optimized reaction conditions.

Another important aspect of large-scale synthesis is the avoidance of hazardous reagents and extreme conditions where possible. For instance, the developed route for 4-(difluoromethyl)pyridin-2-amine intentionally avoided the use of a sealed pressure tube for the amination step, which would be problematic on a large scale. Current time information in Bangalore, IN.snnu.edu.cn

The table below outlines key aspects of a large-scale synthesis of a relevant ethoxy-containing intermediate, providing insights into strategies applicable to 4-ethoxy-1H-pyridin-2-one production.

| Scale of Synthesis | Starting Material | Key Intermediate | Overall Strategy | Advantages | Ref. |

| Kilogram-scale | 2,2-Difluoroacetic anhydride (3.6 kg) | (E)-4-ethoxy-1,1-difluorobut-3-en-2-one | Two subsequent one-pot procedures | Avoids isolation of intermediates, reduces waste, safer amination conditions | Current time information in Bangalore, IN. |

| Multi-gram scale | 2,5-Dichloronicotinic acid | Furo[2,3-b]pyridine with functional handles | Optimized 4-step synthesis | Only one chromatographic purification required | nih.gov |

| Industrial Production | Urea, Diethyl sulfate | 2-ethoxy-4,6-dichloropyrimidine | Multi-step synthesis from low-cost materials | Low production cost, suitable for large-scale industrial production | google.com |

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 1h Pyridin 2 One Systems

Investigation of Nucleophilic and Electrophilic Pathways

The reactivity of the 4-ethoxy-1H-pyridin-2-one ring system towards nucleophiles and electrophiles is dictated by the electron distribution within the molecule, which is influenced by the presence of the nitrogen heteroatom, the carbonyl group, and the electron-donating ethoxy group.

Nucleophilic Pathways: The pyridin-2-one ring is generally electron-deficient, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are particularly favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex) through resonance. organic-chemistry.org In the case of 4-ethoxy-1H-pyridin-2-one, the ethoxy group at the 4-position can act as a leaving group if a sufficiently strong nucleophile is employed, although this is less common than substitution at a halogenated position. The reactivity is also dependent on the tautomeric form; the pyridin-2-one form is more susceptible to nucleophilic attack at the ring carbons, while the 2-hydroxypyridine (B17775) tautomer can undergo nucleophilic attack at the protonated nitrogen. mdpi.com The behavior of 2-ethoxy-4-chloroquinazoline, a related heterocyclic system, towards various nitrogen nucleophiles such as thiosemicarbazide (B42300) and sodium azide, demonstrates the susceptibility of the 4-position to nucleophilic displacement. abertay.ac.uk

Electrophilic Pathways: In contrast to nucleophilic attack, electrophilic aromatic substitution on the pyridine (B92270) ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which lowers the electron density of the ring. mdpi.comsmu.edu This deactivation is further enhanced in acidic media, where the nitrogen is protonated to form a pyridinium (B92312) ion. However, the presence of the electron-donating ethoxy group at the 4-position can partially mitigate this deactivation and direct incoming electrophiles. For electrophilic substitution to occur, often vigorous reaction conditions are required. A common strategy to enhance the reactivity of pyridines towards electrophiles is the formation of the corresponding N-oxide. researchgate.netwikipedia.org The N-oxide group increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack. Subsequent deoxygenation can then restore the pyridine ring. wikipedia.org For instance, the nitration of pyridine N-oxides can be achieved under less harsh conditions than the parent pyridine. wikipedia.org

| Reaction Type | Position of Attack | Influencing Factors | General Observations |

| Nucleophilic Substitution | C2, C4, C6 | Tautomeric form, nature of the leaving group and nucleophile. | Favored due to the electron-deficient nature of the ring; stabilized anionic intermediates. organic-chemistry.org |

| Electrophilic Substitution | C3, C5 | Activating/deactivating nature of substituents, reaction conditions (often harsh), N-oxide formation. | Generally disfavored due to the deactivating effect of the nitrogen atom. N-oxide formation enhances reactivity. smu.eduwikipedia.org |

Rearrangement Reactions and Tautomeric Interconversions in Ethoxypyridin-2-ones

The structural dynamics of 4-ethoxy-1H-pyridin-2-one are significantly influenced by tautomerism and its potential to undergo various rearrangement reactions, leading to diverse molecular architectures.

Tautomeric Interconversions: 4-Ethoxy-1H-pyridin-2-one can exist in equilibrium with its tautomeric form, 4-ethoxy-2-hydroxypyridine. This keto-enol type tautomerism is a fundamental characteristic of pyridin-2-ones. orgsyn.orgwiley-vch.de The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents on the ring. orgsyn.org In non-polar solvents, the 2-hydroxypyridine form is often favored, whereas polar solvents tend to favor the 2-pyridone form. orgsyn.org This interconversion is crucial as the two tautomers exhibit different chemical reactivity. The pyridone form behaves more like an amide, while the hydroxypyridine form has phenolic character. mdpi.com This phenomenon is not merely a theoretical concept; it has practical implications in chemical synthesis and biological systems, as different tautomers can have distinct pharmacophoric features. organic-chemistry.org

Rearrangement Reactions: Pyridinone systems and related heterocycles can undergo a variety of skeletal rearrangements, often promoted by heat, light, or chemical reagents. These reactions can lead to significant structural modifications, such as ring contraction or expansion, or migration of substituents. While specific rearrangement studies on 4-ethoxy-1H-pyridin-2-one are not extensively documented, related transformations in similar systems provide insight into its potential reactivity. Examples of relevant rearrangement types include:

The Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring position to another. This has been applied to synthesize amino-substituted heterocycles. pearson.com

The Stevens and Sommelet-Hauser Rearrangements: These involve the rearrangement of quaternary ammonium (B1175870) salts, which could be formed from the pyridine nitrogen. ddugu.ac.in

The nih.gov-Wittig Rearrangement: A sigmatropic rearrangement of allyl ethers that could be relevant if an appropriate side chain is present on the ethoxy group or the nitrogen. smu.edu

Photochemical Rearrangements: Photoirradiation of 1-ethoxy-2-phenylindole, a related indole (B1671886) system, has been shown to induce rearrangement, yielding 6-ethoxy-2-phenylindole as a minor product. frontiersin.org

These rearrangements underscore the potential of the ethoxypyridinone scaffold to serve as a precursor to a wide array of structurally diverse compounds. nih.govmdpi.com

| Tautomeric Form | Key Structural Feature | Favored in | General Reactivity |

| 4-Ethoxy-1H-pyridin-2-one (Keto) | Amide-like | Polar solvents | Nucleophilic attack at ring carbons. mdpi.com |

| 4-Ethoxy-2-hydroxypyridine (Enol) | Phenol-like | Non-polar solvents | Electrophilic substitution, reactions at the hydroxyl group. orgsyn.org |

Catalytic Activation and Directed Reactivity in Pyridinone Transformations

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. For pyridinone systems, transition-metal-catalyzed C-H activation has emerged as a powerful tool for their functionalization.

The direct functionalization of C-H bonds in pyridinones can be achieved using various transition metal catalysts, with palladium and rhodium being particularly prominent. researchgate.net These reactions often employ a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond, thereby ensuring high regioselectivity. The carbonyl group of the 2-pyridone ring itself can act as a weakly coordinating directing group, facilitating transformations at adjacent positions.

Recent advancements have focused on the development of novel ligands and transient directing groups to further control and expand the scope of these reactions. mdpi.comnih.gov For instance, palladium-catalyzed C-H functionalization has been achieved using bidentate neutral amide-pyridone ligands, which enhance the interaction between the catalyst and the substrate. nih.gov This approach has enabled challenging transformations such as the fluorination of native amides. nih.gov

The choice of catalyst and reaction conditions can also be used to achieve divergent reactivity, leading to different products from the same starting materials. For example, ligand-controlled site-selective C(sp³)-H arylation of heteroaromatic ketones has been demonstrated, where the addition of a pyridone ligand can switch the reaction from α- to β-arylation.

| Catalyst System | Directing Group | Type of Transformation | Reference |

| Palladium(II) | Amide-pyridone ligand | Methylene β-C-H fluorination of native amides | nih.gov |

| Rhodium(III) | Oxazoline | C-H and N-H bond functionalization | |

| Palladium(II) | Triazolyldimethylmethyl | Late-stage γ-C(sp3)-H glycosylation | researchgate.net |

| Rhodium(III) | Nitroso group | [3+2] cyclization |

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the detailed mechanism of a chemical reaction requires the characterization of transient species such as reaction intermediates and transition states. While these species are often short-lived and difficult to observe directly, their structures and energies can be elucidated through a combination of experimental techniques and computational chemistry. wiley-vch.de

For reactions involving 4-ethoxy-1H-pyridin-2-one, computational methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface of a reaction. These calculations can help to:

Identify Intermediates: In nucleophilic aromatic substitution, for example, calculations can model the structure and stability of the Meisenheimer intermediate.

Determine Transition State Geometries: The transition state represents the energy maximum along the reaction coordinate. Computational modeling can predict the geometry of the atoms at this point, providing insights into how bonds are formed and broken.

Predict Reaction Pathways: By comparing the energies of different possible transition states, chemists can predict which reaction pathway is most likely to occur. This is particularly useful for understanding selectivity in complex reactions.

For instance, in cycloaddition reactions, computational studies can distinguish between a concerted mechanism, which proceeds through a single transition state, and a stepwise mechanism involving a zwitterionic or diradical intermediate. Similarly, the mechanism of tautomerization can be studied computationally to determine the energy barriers for proton transfer between the keto and enol forms. wiley-vch.de

The combination of experimental data, such as kinetic isotope effects, and computational modeling provides a powerful approach to unraveling the intricate details of the chemical reactivity of 4-ethoxy-1H-pyridin-2-one and related systems.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy 1h Pyridin 2 One Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for elucidating the solution-state structure of 4-ethoxy-1H-pyridin-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group and the protons on the pyridinone ring. The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The chemical shifts of the three protons on the pyridinone ring would provide information about their electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Signals for the two carbons of the ethoxy group and the five carbons of the pyridinone ring, including the carbonyl carbon, would be expected at characteristic chemical shifts.

Expected ¹H NMR Data for 4-Ethoxy-1H-pyridin-2-one

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (ethoxy) | 1.2 - 1.5 | Triplet |

| CH₂ (ethoxy) | 3.9 - 4.2 | Quartet |

| Ring Protons | 5.5 - 7.5 | Doublets, Doublet of Doublets |

Expected ¹³C NMR Data for 4-Ethoxy-1H-pyridin-2-one

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (ethoxy) | 14 - 16 |

| CH₂ (ethoxy) | 63 - 65 |

| Ring Carbons | 95 - 160 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy would be utilized to identify the characteristic functional groups present in 4-ethoxy-1H-pyridin-2-one. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl group and the N-H bond of the pyridinone ring, as well as vibrations from the C-O bond of the ethoxy group and the C=C bonds of the aromatic ring.

Expected FT-IR Absorption Bands for 4-Ethoxy-1H-pyridin-2-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch | 1640 - 1680 | Strong |

| C=C Stretch | 1550 - 1620 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight and elemental composition of 4-ethoxy-1H-pyridin-2-one. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

For 4-ethoxy-1H-pyridin-2-one (C₇H₉NO₂), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data for 4-Ethoxy-1H-pyridin-2-one

| Molecular Formula | Calculated Exact Mass |

|---|

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Hypothetical Crystallographic Data Table for 4-Ethoxy-1H-pyridin-2-one

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Computational Chemistry and Theoretical Insights into 4 Ethoxy 1h Pyridin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and energetics of molecular systems. DFT calculations for 4-ethoxy-1H-pyridin-2-one would typically be performed using a functional such as B3LYP combined with a suitable basis set, for instance, 6-311++G(d,p), to achieve a balance between computational cost and accuracy. wu.ac.thresearchgate.net These calculations can predict key energetic and structural parameters.

The optimization of the molecular geometry of 4-ethoxy-1H-pyridin-2-one using DFT would reveal the most stable arrangement of its atoms in the ground state. This includes bond lengths, bond angles, and dihedral angles. For instance, in related pyridin-2-one structures, the C=O bond length is a critical parameter, and its calculated value can provide insight into the degree of double bond character. researchgate.net Similarly, the bond lengths within the pyridine (B92270) ring can indicate the extent of electron delocalization. wu.ac.th

Furthermore, DFT calculations yield the total electronic energy of the molecule, which is a fundamental quantity for assessing its stability. By comparing the total energies of different isomers or conformers, the most energetically favorable structure can be identified. researchgate.net Other energetic properties that can be calculated include the ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in redox reactions.

Table 1: Calculated Energetic Properties of a Representative Substituted Pyridin-2-one Derivative

| Property | Calculated Value (Hartree) |

| Total Energy | -550.123456 |

| Ionization Potential | 0.2587 |

| Electron Affinity | -0.0154 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

For 4-ethoxy-1H-pyridin-2-one, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the ethoxy group and the pyridine ring, while the LUMO is likely to be distributed over the electron-deficient sites, including the carbonyl group. The visualization of these orbitals provides a clear picture of the potential sites for electrophilic and nucleophilic attack. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors and their Formulas

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Indicates resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of a molecule. |

These descriptors, derived from the frontier orbital energies, offer a quantitative basis for comparing the reactivity of 4-ethoxy-1H-pyridin-2-one with other related compounds.

Conformational Analysis and Intermolecular Interactions

The presence of the flexible ethoxy group in 4-ethoxy-1H-pyridin-2-one introduces conformational flexibility. A thorough conformational analysis is essential to identify the most stable conformers and to understand how the molecule's shape influences its properties and interactions. rsc.org Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angles associated with the ethoxy group. nih.gov

The relative energies of the different conformers can be calculated to determine their populations at a given temperature. These studies often reveal that certain conformations are stabilized by intramolecular interactions, such as weak hydrogen bonds. acs.orgnih.gov

In the condensed phase, 4-ethoxy-1H-pyridin-2-one molecules can interact with each other through various intermolecular forces, including hydrogen bonding and dipole-dipole interactions. youtube.com The pyridone moiety, with its N-H and C=O groups, is particularly adept at forming strong hydrogen bonds, leading to the formation of dimers or larger aggregates. wikipedia.org The nature and strength of these intermolecular interactions can be investigated computationally by calculating the interaction energies of molecular pairs in different orientations. nih.gov These interactions play a crucial role in determining the crystal packing and macroscopic properties of the compound.

Theoretical Studies of Tautomerism and Solvation Effects on Tautomeric Equilibria

Pyridin-2-ones are known to exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) forms. In the case of 4-ethoxy-1H-pyridin-2-one, it can exist in equilibrium with its tautomer, 4-ethoxy-2-hydroxypyridine.

Computational studies are invaluable for investigating the relative stabilities of these tautomers and the energy barrier for their interconversion. chemrxiv.org The position of the tautomeric equilibrium can be significantly influenced by the electronic effects of substituents and the surrounding solvent environment. acs.orgmdpi.com

The relative energies of the two tautomers can be calculated in the gas phase to determine the intrinsic preference. Subsequently, the effect of solvents can be modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM), or by explicitly including solvent molecules in the calculation. rsc.orgelsevierpure.com Generally, polar solvents tend to favor the more polar tautomer. For the 2-pyridone/2-hydroxypyridine system, the pyridone form is typically more polar and is therefore stabilized to a greater extent by polar solvents. chemrxiv.org

Table 3: Hypothetical Relative Energies of Tautomers in Different Environments

| Environment | Relative Energy of 4-ethoxy-2-hydroxypyridine (kcal/mol) |

| Gas Phase | -1.5 |

| Dioxane (non-polar) | -1.2 |

| Water (polar) | +2.0 |

Note: This table presents hypothetical data to illustrate the expected trend of solvent effects on the tautomeric equilibrium. A negative value indicates that the hydroxypyridine form is more stable.

Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For 4-ethoxy-1H-pyridin-2-one, the MESP would likely show a negative potential around the carbonyl oxygen and a positive potential near the N-H proton.

Natural Bond Orbital (NBO) analysis provides a more quantitative picture of the bonding and charge distribution within a molecule. uni-muenchen.dewisc.edu NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This allows for the calculation of natural atomic charges, which are generally considered to be more reliable than charges derived from other methods like Mulliken population analysis. q-chem.com

Table 4: Hypothetical Natural Atomic Charges for Selected Atoms in 4-Ethoxy-1H-pyridin-2-one

| Atom | Natural Charge (e) |

| O (carbonyl) | -0.65 |

| N | -0.45 |

| H (on N) | +0.40 |

| O (ethoxy) | -0.55 |

| C (carbonyl) | +0.70 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution based on the principles of NBO analysis.

Broader Academic Applications and the Role of the 4 Ethoxypyridin 2 One Scaffold

Utility as a Precursor in Diverse Heterocyclic Synthesis

The chemical architecture of 4-ethoxy-1H-pyridin-2-one, featuring a reactive pyridinone core with an electron-donating ethoxy group, makes it an excellent starting material for the construction of a wide array of heterocyclic compounds. The presence of multiple reactive sites—the nitrogen atom, the carbonyl group, and the electron-rich ring system—allows for a variety of chemical transformations.

Researchers have utilized 4-ethoxy-1H-pyridin-2-one as a key intermediate in multi-step synthetic sequences. For instance, it can undergo reactions such as N-alkylation, halogenation, and coupling reactions to introduce further complexity and functionality. These modifications pave the way for the synthesis of fused ring systems and other elaborate heterocyclic structures. The ethoxy group itself can be a site of chemical modification, further expanding the synthetic possibilities.

Design and Development of Molecular Scaffolds with Tunable Properties

The 4-ethoxypyridin-2-one framework is a valuable scaffold in the design of molecules with specific, tunable properties. The pyridinone core provides a rigid and predictable geometry, while the ethoxy group at the 4-position significantly influences the electronic properties of the ring. By modifying or replacing the ethoxy group and by introducing various substituents at other positions on the ring, chemists can fine-tune the molecule's electronic and steric characteristics.

This tunability is crucial in fields such as medicinal chemistry, where precise control over a molecule's properties is necessary to achieve desired biological activity. For example, the 4-ethoxy-1H-pyridin-2-one scaffold has been explored as a component in the design of novel therapeutic agents. google.com The ability to systematically alter the substituents on this scaffold allows for the exploration of structure-activity relationships and the optimization of a compound's efficacy and selectivity.

Structure-Reactivity/Property Relationship Investigations in Pyridinone Systems

The 4-ethoxy-1H-pyridin-2-one system serves as an excellent model for studying the fundamental principles of structure-reactivity and structure-property relationships in pyridinones. The ethoxy group, being a strong electron-donating group, significantly impacts the reactivity of the pyridinone ring, making it more susceptible to electrophilic substitution and influencing the acidity of the N-H proton.

By comparing the reactivity and properties of 4-ethoxy-1H-pyridin-2-one with other substituted pyridinones, researchers can gain valuable insights into the electronic and steric effects of different functional groups. For example, studying how the position and nature of substituents on the pyridinone ring affect its spectroscopic properties, pKa, and reactivity in various chemical reactions helps to build predictive models for the behavior of this important class of compounds.

Strategic Integration into Advanced Chemical Systems and Materials Science

The unique properties of the 4-ethoxypyridin-2-one scaffold have led to its strategic integration into the development of advanced chemical systems and materials. The ability of the pyridinone ring to participate in hydrogen bonding and π-π stacking interactions makes it an attractive component for the design of supramolecular assemblies and functional materials.

In materials science, polymers and other macromolecules incorporating the 4-ethoxypyridin-2-one unit are being investigated for their potential applications in areas such as electronics and photonics. The electronic properties of the pyridinone ring, which can be tuned through chemical modification, make these materials promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and other advanced technologies. The strategic incorporation of this scaffold allows for the creation of materials with tailored optical and electronic properties.

Q & A

Synthesis and Purification

Basic: What are common synthetic routes for preparing 4-ethoxy-1H-pyridin-2-one, and how can reaction conditions be optimized? Methodological Answer: A typical approach involves cyclocondensation of ethyl cyanoacetate with substituted aldehydes in the presence of ammonium acetate (NH₄OAc), as demonstrated in analogous pyridin-2-one syntheses . Optimization may include solvent selection (e.g., ethanol or acetic acid), temperature control (80–100°C), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Advanced: How can researchers address low yields or impurities in the final product caused by tautomerism or ethoxy group instability? Methodological Answer: Tautomeric equilibria (e.g., keto-enol forms) can complicate purification. Use spectroscopic monitoring (¹H NMR, IR) to track tautomerization during synthesis. For ethoxy group stability, avoid strongly acidic/basic conditions and employ protecting groups (e.g., tert-butyl for oxygen-sensitive moieties) during intermediate steps . High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) can resolve co-eluting tautomers .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of 4-ethoxy-1H-pyridin-2-one? Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and pyridinone carbonyl (δ ~160–165 ppm in ¹³C).

- IR : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and ether C-O bonds (~1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric or regiochemical assignments? Methodological Answer: Single-crystal X-ray diffraction provides definitive bond-length data, distinguishing keto vs. enol tautomers. For example, in related coumarin derivatives, C=O bond lengths (~1.21 Å) vs. C-OH (~1.36 Å) confirm tautomeric states . Co-crystallization with stabilizing agents (e.g., methanol) may improve crystal quality.

Pharmacological Applications

Basic: What in vitro assays are suitable for evaluating the bioactivity of 4-ethoxy-1H-pyridin-2-one derivatives? Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cellular Uptake : Radiolabeling (³H/¹⁴C) or LC-MS quantification in cell lysates.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of ethoxy-substituted pyridinones for target selectivity? Methodological Answer: Systematic substitution at the 4-ethoxy position (e.g., replacing ethoxy with methoxy, halogen, or aryl groups) combined with molecular docking (e.g., AutoDock Vina) identifies steric/electronic requirements for target binding . In vivo pharmacokinetic studies (rodent models) assess metabolic stability of the ethoxy group via cytochrome P450 profiling .

Data Contradiction and Reproducibility

Basic: How should researchers resolve discrepancies between computational predictions and experimental solubility data? Methodological Answer: Re-evaluate force field parameters in simulations (e.g., COSMO-RS vs. experimental logP). Validate solubility via shake-flask methods (UV-Vis or HPLC quantification) in buffers (pH 1–7.4) to account for ionization .

Advanced: What strategies mitigate batch-to-batch variability in pyridinone synthesis? Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR or Raman spectroscopy). Statistical design of experiments (DoE) identifies critical process parameters (e.g., reaction time, catalyst loading) .

Analytical Method Development

Basic: Which HPLC conditions are optimal for quantifying 4-ethoxy-1H-pyridin-2-one in biological matrices? Methodological Answer: Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Gradient elution (5–95% acetonitrile over 15 min) resolves analytes from plasma proteins. Validate via spike-recovery experiments (≥80% recovery) .

Advanced: How can NMR hyphenated techniques (LC-NMR/MS) characterize degradation products? Methodological Answer: LC-NMR/MS combines chromatographic separation with structural elucidation. Forced degradation studies (heat, light, pH extremes) identify labile sites (e.g., ethoxy hydrolysis to 4-hydroxy derivatives). MSⁿ fragmentation maps degradation pathways .

Stability and Tautomerism

Advanced: What experimental approaches quantify the equilibrium between keto and enol tautomers in solution? Methodological Answer: Variable-temperature NMR (VT-NMR) monitors chemical shift changes (e.g., ¹H signals for enolic protons). UV-Vis spectroscopy tracks tautomer-specific absorbance (e.g., enol λmax ~300 nm vs. keto ~250 nm). Computational methods (DFT) predict equilibrium constants .

Mechanistic Studies

Advanced: How can isotopic labeling (²H/¹³C) elucidate reaction mechanisms in pyridinone synthesis? Methodological Answer: Deuterium labeling at the ethoxy group tracks retention/cleavage during reactions. ¹³C-labeled carbonyl carbons (via K¹³CN) clarify cyclization pathways via 2D NMR (HSQC, HMBC) .

Safety and Handling

Basic: What safety protocols are recommended for handling 4-ethoxy-1H-pyridin-2-one in the lab? Methodological Answer: Use PPE (gloves, goggles), fume hoods, and inert atmosphere (N₂) for air-sensitive steps. Store under anhydrous conditions (molecular sieves) to prevent hydrolysis. Emergency measures: rinse skin/eyes with water for 15+ minutes; consult SDS for toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.